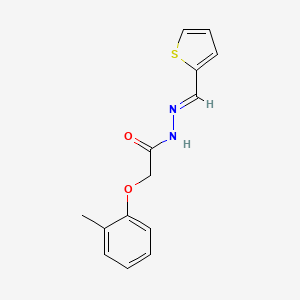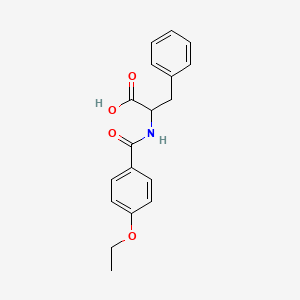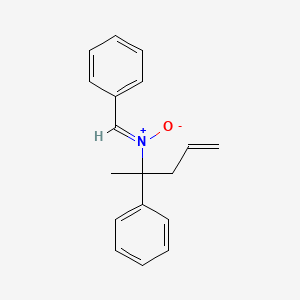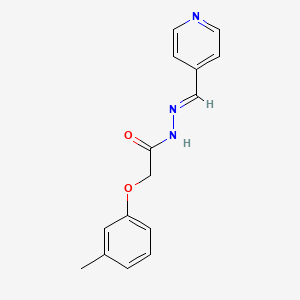![molecular formula C15H14N2O4S2 B3856617 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B3856617.png)
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine
説明
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine, also known as NPTS, is a chemical compound that has been widely used in scientific research. NPTS has a unique structure that makes it useful in various applications, including biochemical and physiological studies, as well as in the development of new drugs.
作用機序
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine works by reacting with thiols to form a highly fluorescent adduct. The reaction is specific to thiols and does not occur with other biomolecules, such as amino acids or nucleotides. The fluorescence of the adduct can be measured using a fluorescence spectrophotometer, allowing researchers to quantify the amount of thiols present in a biological sample.
Biochemical and physiological effects:
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of thiols in oxidative stress, inflammation, and cancer. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has also been used to develop new drugs that target thiols in these processes. In addition, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been used to study the pharmacokinetics and pharmacodynamics of thiols in vivo.
実験室実験の利点と制限
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has several advantages for lab experiments. It is a highly specific probe that can be used to detect the presence of thiols in biological samples with high sensitivity and selectivity. It is also easy to use and does not require any special equipment. However, there are some limitations to the use of 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine. It is not suitable for detecting thiols in complex biological samples, such as blood or urine, due to interference from other biomolecules. In addition, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has limited stability and may degrade over time, leading to false results.
将来の方向性
There are several future directions for the use of 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine in scientific research. One area of interest is the development of new drugs that target thiols in cancer and other diseases. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to screen for potential drug candidates and to study their mechanism of action. Another area of interest is the development of new probes that can detect other biomolecules with high specificity and selectivity. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can serve as a model for the development of such probes. Finally, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to study the role of thiols in aging and age-related diseases, such as Alzheimer's and Parkinson's disease.
科学的研究の応用
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes, including redox regulation, signal transduction, and enzyme catalysis. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to study the role of thiols in these processes and to develop new drugs that target thiols.
特性
IUPAC Name |
3-(4-nitrophenyl)sulfonyl-2-phenyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-17(19)13-6-8-14(9-7-13)23(20,21)16-10-11-22-15(16)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZRSDLFHNFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxamide](/img/structure/B3856539.png)
![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)


![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)
![2-(4-methylphenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3856567.png)


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3856583.png)

![4-[2-(2-furylmethylene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3856597.png)

![3-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856620.png)